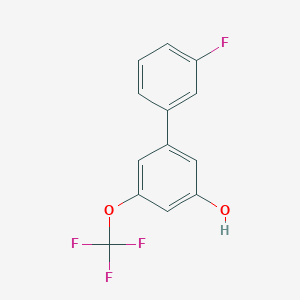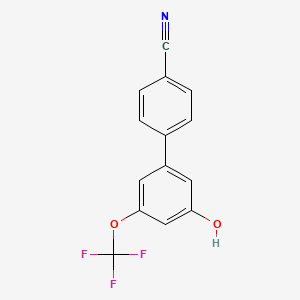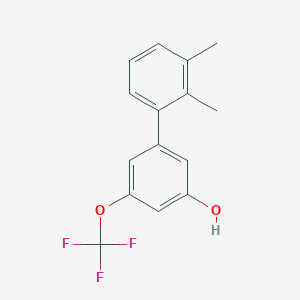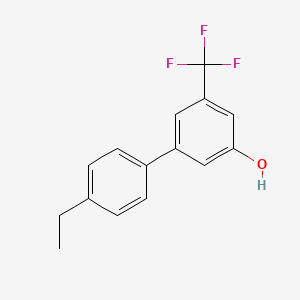
5-(2,5-Dimethylphenyl)-3-trifluoromethylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,5-Dimethylphenyl)-3-trifluoromethylphenol (5-DMPT-3-TFP) is a synthetic compound that has been used in a variety of scientific research applications. It is a phenolic compound with a unique structure, which makes it a useful tool for studying the effects of trifluoromethyl groups on the properties of phenols. 5-DMPT-3-TFP has been used in a number of different studies, including those involving biochemical and physiological effects, and its use in laboratory experiments.
Scientific Research Applications
5-(2,5-Dimethylphenyl)-3-trifluoromethylphenol, 95% has been used in a variety of scientific research applications. It has been used as a model compound to study the effects of trifluoromethyl groups on the properties of phenols, such as solubility, reactivity, and spectroscopic properties. It has also been used to study the interactions between trifluoromethyl groups and other functional groups, such as amides and carboxylic acids. 5-(2,5-Dimethylphenyl)-3-trifluoromethylphenol, 95% has also been used as a model compound to study the effects of trifluoromethyl groups on the metabolism of drugs, as well as the effects of trifluoromethyl groups on the pharmacokinetics of drugs.
Mechanism of Action
The mechanism of action of 5-(2,5-Dimethylphenyl)-3-trifluoromethylphenol, 95% is not fully understood. It is believed that the trifluoromethyl group is responsible for the unique properties of the compound, as it is known to increase the solubility and reactivity of the compound. Additionally, the trifluoromethyl group is thought to interact with other functional groups in the compound, such as amides and carboxylic acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,5-Dimethylphenyl)-3-trifluoromethylphenol, 95% are not fully understood. However, it is known that the trifluoromethyl group can interact with other functional groups in the compound, which can lead to changes in the metabolism of drugs and the pharmacokinetics of drugs. Additionally, 5-(2,5-Dimethylphenyl)-3-trifluoromethylphenol, 95% has been shown to have anti-inflammatory and anti-oxidant properties in cell culture studies.
Advantages and Limitations for Lab Experiments
The use of 5-(2,5-Dimethylphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is a stable compound that does not decompose easily. However, there are some limitations to its use in laboratory experiments. It is a relatively small molecule, which means that it can be difficult to detect and measure in some experiments. Additionally, its unique structure can make it difficult to synthesize in large quantities.
Future Directions
There are many potential future directions for research involving 5-(2,5-Dimethylphenyl)-3-trifluoromethylphenol, 95%. One potential area of research is to further study the biochemical and physiological effects of the compound. Additionally, further research could be done to explore the potential applications of the compound in drug development, as well as its potential use as a therapeutic agent. Other potential future directions include exploring the potential use of the compound in materials science and studying the effects of the trifluoromethyl group on other molecules. Finally, further research could be done to explore the potential use of the compound in industrial processes.
Synthesis Methods
5-(2,5-Dimethylphenyl)-3-trifluoromethylphenol, 95% can be synthesized by a variety of methods. The most common route is to react 2,5-dimethylphenol with trifluoromethanesulfonic anhydride in the presence of a base such as triethylamine. This reaction produces 5-(2,5-Dimethylphenyl)-3-trifluoromethylphenol, 95% as the major product, with small amounts of other byproducts. Other methods include using a Friedel-Crafts acylation reaction, a direct trifluoromethylation reaction, and a one-pot reaction involving the reaction of 2,5-dimethylphenol with trifluoromethanesulfonic anhydride and triethylamine.
properties
IUPAC Name |
3-(2,5-dimethylphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O/c1-9-3-4-10(2)14(5-9)11-6-12(15(16,17)18)8-13(19)7-11/h3-8,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFXPEUVXMDENL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686528 |
Source


|
| Record name | 2',5'-Dimethyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-Dimethylphenyl)-3-trifluoromethylphenol | |
CAS RN |
1261919-75-8 |
Source


|
| Record name | 2',5'-Dimethyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














